Aldol

Description

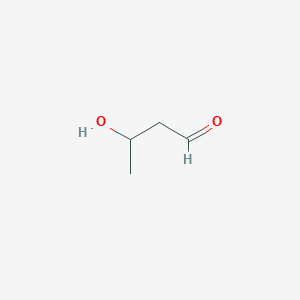

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4(6)2-3-5/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJKGGMUJITCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Record name | ALDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2050407 | |

| Record name | 3-Hydroxybutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2050407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aldol appears as a clear white to yellow syrupy liquid. Denser than water. Contact may irritate skin and eyes. Moderately toxic by ingestion, inhalation and skin absorption., Liquid, Colorless to yellow liquid; [HSDB] Clear viscous liquid; [MSDSonline] | |

| Record name | ALDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanal, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetaldol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at about 83 °C, Boiling point = 83 °C at 20 mm | |

| Record name | Acetaldol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

150 °F (NFPA, 2010), 150 °F (66 °C) (open cup) | |

| Record name | ALDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetaldol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with water /1.00X10+6 mg/L/, Miscible with water, Miscible with ethanol; soluble in diethyl ether; very soluble in acetone, Miscible with alcohol, ether, organic solvents | |

| Record name | Acetaldol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.103 g/cu cm at 20 °C, Specific heat: 0.737; bulk density: 9.17 lb/gal at 20 degC | |

| Record name | Acetaldol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.00 (Air = 1) | |

| Record name | Acetaldol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

21.0 [mmHg], 21 mm Hg at 20 °C | |

| Record name | Acetaldol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetaldol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, white-to-yellow syrupy liquid, Colorless, thick liquid | |

CAS No. |

107-89-1 | |

| Record name | ALDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Hydroxybutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaldol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxybutanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanal, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxybutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2050407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETALDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C6G962B53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetaldol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Genesis of a Cornerstone Reaction: A Technical History of the Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

The Aldol condensation, a fundamental carbon-carbon bond-forming reaction in the arsenal of synthetic organic chemists, boasts a rich history stretching back to the mid-19th century. Its discovery, independently reported by two chemists, Charles-Adolphe Wurtz and Alexander Porfirievich Borodin, laid the groundwork for a century and a half of innovation in chemical synthesis, profoundly impacting the fields of natural product synthesis and drug development. This in-depth technical guide explores the origins of the this compound condensation, delving into the seminal experiments that first brought this pivotal reaction to light and tracing its evolution into the sophisticated methodologies employed today.

The Dawn of an Era: Independent Discoveries

The mid-1800s was a period of fervent discovery in organic chemistry, with chemists diligently working to understand the reactivity of organic molecules. It was in this environment that the self-condensation of aldehydes was first observed.

Alexander Borodin's Investigations (1869)

Working at the Medico-Surgical Academy in St. Petersburg, the Russian chemist and composer Alexander Borodin was investigating the reactions of aldehydes. In 1869, he reported his observations on the reaction of valeraldehyde (pentanal) and oenanthaldehyde (heptanal).[1] While detailed experimental records from this specific publication are scarce, later accounts of his work describe the use of sodium metal as a reactant with valeraldehyde. This reaction yielded a complex mixture of products, from which Borodin was able to isolate substances with the empirical formulas C₁₀H₂₂O and C₁₀H₁₈O.[2] These findings, though not fully characterized as the this compound addition and subsequent condensation products we know today, represented the first documented observation of aldehyde self-condensation.

Experimental Protocol: Borodin's Reaction of Valeraldehyde with Sodium (1864)

-

Reactants: Valeraldehyde (pentanal) and metallic sodium.

-

Procedure: Metallic sodium was added to valeraldehyde. The reaction was observed to displace hydrogen from the aldehyde.

-

Work-up: Upon treatment with water, the resulting product mixture decomposed to yield sodium hydroxide, amyl alcohol, and valeric acid, in addition to the higher molecular weight products.

-

Observations: Borodin noted the formation of a mixture rather than a single, clean product, highlighting the complexity of the reaction under these conditions.

Charles-Adolphe Wurtz's "Aldehyde-Alcohol" (1872)

Three years after Borodin's initial report, the French chemist Charles-Adolphe Wurtz, working at the École de Médecine in Paris, published his findings on the reaction of acetaldehyde in the presence of a dilute acid.[3] In his 1872 paper titled "Sur un aldéhyde-alcool" (On an aldehyde-alcohol), he described the formation of a new substance that possessed the properties of both an aldehyde and an alcohol.[3][4] He named this new molecule "this compound," a portmanteau of ald ehyde and alcohol , a term that has since become ingrained in the lexicon of organic chemistry.

Experimental Protocol: Wurtz's Synthesis of this compound (1872)

The following is a reconstruction of the experimental procedure based on Wurtz's 1872 publication.

-

Reactant: Acetaldehyde.

-

Catalyst: Dilute hydrochloric acid.

-

Procedure: Acetaldehyde was treated with dilute hydrochloric acid. The reaction mixture was likely kept at a low temperature to control the reaction rate.

-

Product Isolation: The resulting product, 3-hydroxybutanal (this compound), was isolated from the reaction mixture. Wurtz characterized the product and noted its dual functionality.

Unfortunately, specific quantitative data such as the yield of this compound from these initial experiments by Borodin and Wurtz are not well-documented in accessible sources. The focus of these early investigations was primarily on the discovery and preliminary characterization of the new reaction and its products.

Early Mechanistic Understanding

The initial discoveries by Borodin and Wurtz were observational. The mechanism of the reaction, involving the formation of an enolate ion as the key nucleophilic species, would not be fully elucidated until much later. The early understanding was simply that two aldehyde molecules could combine to form a larger molecule with a new carbon-carbon bond.

Caption: Early conceptualization of the this compound reaction.

The Evolution of the this compound Reaction: Towards Control and Asymmetry

The true power of the this compound reaction began to be unlocked in the 20th century as chemists developed a deeper understanding of reaction mechanisms and stereochemistry. Key developments transformed this historical curiosity into a versatile and predictable synthetic tool.

The Zimmerman-Traxler Model (1957)

A major breakthrough in understanding the stereochemical outcome of the this compound reaction came with the proposal of the Zimmerman-Traxler model in 1957. Howard Zimmerman and Marjorie D. Traxler proposed a chair-like six-membered transition state to explain the diastereoselectivity of the reaction between an enolate and an aldehyde. This model rationalized how the geometry of the enolate (E or Z) dictates the relative stereochemistry (syn or anti) of the this compound product.

Caption: A representation of the Zimmerman-Traxler transition state.

The Mukaiyama this compound Addition (1973)

In 1973, Teruaki Mukaiyama introduced a significant variation of the this compound reaction using silyl enol ethers as enolate equivalents. The Mukaiyama this compound addition, typically catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄), allows for a clean and high-yielding reaction between a ketone-derived silyl enol ether and an aldehyde, avoiding issues of self-condensation often encountered under basic conditions.

Experimental Workflow: Mukaiyama this compound Addition

Caption: General workflow for a Mukaiyama this compound Addition.

The Dawn of Asymmetric this compound Reactions

The development of methods to control the absolute stereochemistry of the this compound reaction marked a paradigm shift in organic synthesis. The ability to selectively generate a single enantiomer of a chiral molecule is of paramount importance in drug development.

Proline-Catalyzed Asymmetric this compound Reactions

In the early 2000s, the use of small organic molecules as catalysts for asymmetric reactions, a field now known as organocatalysis, gained significant traction. The amino acid proline was found to be a remarkably effective catalyst for the direct asymmetric this compound reaction between two different aldehydes. This discovery opened up new avenues for the efficient synthesis of enantiomerically pure compounds.

References

An In-depth Technical Guide to the Principles of Aldol Addition and Condensation: Core Concepts for Researchers, Scientists, and Drug Development Professionals

The Aldol addition and subsequent condensation reaction stands as a cornerstone of carbon-carbon bond formation in organic chemistry, offering a powerful tool for the construction of complex molecular architectures. Its significance is particularly pronounced in the field of drug development, where the precise control of stereochemistry is paramount. This guide provides a comprehensive overview of the fundamental principles of the this compound reaction, its mechanistic pathways, and key variations, with a focus on applications relevant to pharmaceutical synthesis.

Core Principles and Reaction Mechanisms

The this compound reaction, in its most fundamental form, involves the nucleophilic addition of an enol or enolate of an aldehyde or ketone to the carbonyl group of another aldehyde or ketone.[1][2] This initial addition product is a β-hydroxy aldehyde or β-hydroxy ketone, aptly named an "this compound" (aldehyde-alcohol) or "ketol," respectively.[3] Under more forcing conditions, typically with heat or strong acid or base, this this compound adduct can undergo dehydration to yield an α,β-unsaturated carbonyl compound, a process known as the this compound condensation.[2][3]

The versatility of the this compound reaction stems from its ability to be catalyzed by both acids and bases, each proceeding through a distinct mechanistic pathway.

Base-Catalyzed this compound Reaction

Under basic conditions, the reaction is initiated by the deprotonation of an α-hydrogen of the carbonyl compound by a base (e.g., hydroxide, alkoxide) to form a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the carbonyl compound. The resulting alkoxide intermediate is subsequently protonated by the solvent (e.g., water, alcohol) to yield the β-hydroxy carbonyl product.

Caption: Base-Catalyzed this compound Addition and Condensation Mechanism.

Acid-Catalyzed this compound Reaction

In the presence of an acid catalyst, the reaction proceeds through an enol intermediate. The first step involves the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. A weak base (e.g., the conjugate base of the acid catalyst or the solvent) then removes an α-hydrogen to form an enol. The enol, being a nucleophile, attacks the protonated carbonyl of a second molecule. Subsequent deprotonation of the resulting oxonium ion yields the this compound addition product.

Caption: Acid-Catalyzed this compound Addition and Condensation Mechanism.

Types of this compound Reactions

The scope and utility of the this compound reaction are significantly expanded through several key variations that address challenges such as self-condensation and the formation of product mixtures.

Self-Aldol vs. Crossed-Aldol Reactions

A self-Aldol reaction occurs when two molecules of the same aldehyde or ketone react. In contrast, a crossed-Aldol reaction (or mixed-Aldol reaction) involves two different carbonyl compounds.[2] A significant challenge in crossed-Aldol reactions is the potential for the formation of a mixture of four different products, which can complicate purification and reduce the yield of the desired product.

To achieve a single major product in a crossed-Aldol reaction, one of the carbonyl compounds should ideally not have α-hydrogens (e.g., benzaldehyde, formaldehyde) and thus cannot form an enolate. This non-enolizable partner can only act as the electrophile. Alternatively, one of the carbonyl compounds can be significantly more acidic, favoring the formation of a single enolate.

Directed this compound Reactions

To overcome the limitations of crossed-Aldol reactions, directed this compound reactions are employed. In this approach, a specific enolate is pre-formed by reacting a carbonyl compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. This kinetically controlled enolate is then reacted with a different carbonyl compound, which acts as the electrophile. This method provides excellent control over the regioselectivity of enolate formation and ensures that only one desired crossed-Aldol product is formed.

Caption: Workflow for a Directed this compound Addition Reaction.

Intramolecular this compound Reactions

When a molecule contains two carbonyl groups, it can undergo an intramolecular this compound reaction to form a cyclic product. This reaction is particularly favorable when it leads to the formation of stable five- or six-membered rings. The mechanism is analogous to the intermolecular version, with the enolate of one carbonyl group attacking the other carbonyl group within the same molecule.

Stereocontrol in this compound Reactions

The formation of up to two new stereocenters in an this compound reaction makes stereocontrol a critical aspect, especially in the synthesis of chiral drugs. The diastereoselectivity (syn vs. anti) of the this compound addition is often influenced by the geometry (E or Z) of the enolate and the nature of the metal counterion.

The Zimmerman-Traxler model is a widely accepted model that predicts the diastereoselectivity of this compound additions involving metal enolates. It proposes a chair-like six-membered transition state where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the electrophile. The substituents on the enolate and the aldehyde occupy equatorial or axial positions to minimize steric interactions, thus determining the stereochemical outcome. Generally, Z-enolates tend to give syn-aldol products, while E-enolates favor the formation of anti-aldol products.

Key Variations of the this compound Reaction

Mukaiyama this compound Addition

The Mukaiyama this compound addition is a Lewis acid-catalyzed reaction between a silyl enol ether (a stable, isolable enol equivalent) and a carbonyl compound.[4] Common Lewis acids used include TiCl₄, SnCl₄, and BF₃·OEt₂. The Lewis acid activates the carbonyl electrophile by coordinating to the carbonyl oxygen, making it more susceptible to nucleophilic attack by the weakly nucleophilic silyl enol ether. This reaction offers a milder alternative to the traditional base- or acid-catalyzed this compound reactions and allows for greater control over the reaction conditions.

Caption: General Workflow of the Mukaiyama this compound Addition.

Application in Drug Development: The Synthesis of Atorvastatin

A prominent example of the application of the this compound reaction in pharmaceutical synthesis is in the production of Atorvastatin (Lipitor®), a widely prescribed drug for lowering cholesterol.[5] Several synthetic routes to Atorvastatin utilize a diastereoselective this compound reaction to establish the key chiral centers in the side chain of the molecule.[6]

In one approach, an enzymatic this compound addition catalyzed by a deoxyribose-5-phosphate aldolase (DERA) is employed to construct a key chiral intermediate with high enantiomeric and diastereomeric excess.[6] This biocatalytic approach offers a green and highly selective method for the synthesis of the statin side chain.[6][7]

Another strategy involves a boron-mediated this compound reaction, which proceeds with high 1,5-asymmetric induction to set the stereochemistry of the β-hydroxy group. The use of chiral auxiliaries or catalysts in these this compound reactions is crucial for obtaining the desired enantiomer of the drug.

Quantitative Data Summary

The following tables summarize representative quantitative data for various this compound reactions, providing a comparative overview of yields, diastereoselectivities, and enantioselectivities under different conditions.

Table 1: Proline-Catalyzed Asymmetric this compound Reaction of Acetone with Substituted Benzaldehydes [8]

| Entry | Aldehyde | Catalyst Loading (mol%) | Additive | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | 4-Nitrobenzaldehyde | 10 | Benzoic Acid | DCM | 24 | 85 | 58 |

| 2 | 4-Chlorobenzaldehyde | 10 | Benzoic Acid | DCM | 48 | 75 | 52 |

| 3 | 4-Methoxybenzaldehyde | 10 | Benzoic Acid | DCM | 72 | 60 | 45 |

| 4 | Benzaldehyde | 20 | DNP | Acetone | 48 | 70 | 61 |

DCM = Dichloromethane, DNP = 2,4-dinitrophenol

Table 2: Diastereoselective Mukaiyama this compound Addition with Different Lewis Acids

| Entry | Silyl Enol Ether | Aldehyde | Lewis Acid (1.1 eq) | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) |

| 1 | Cyclohexanone TMS Ether | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 95 | 23:77 |

| 2 | Cyclohexanone TMS Ether | Benzaldehyde | SnCl₄ | CH₂Cl₂ | -78 | 92 | 10:90 |

| 3 | Cyclohexanone TMS Ether | Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 85 | 88:12 |

| 4 | Z-Enol Silane of Propiophenone | Isobutyraldehyde | TiCl₄ | CH₂Cl₂ | -78 | 88 | 95:5 |

| 5 | E-Enol Silane of Propiophenone | Isobutyraldehyde | TiCl₄ | CH₂Cl₂ | -78 | 85 | 10:90 |

TMS = Trimethylsilyl

Experimental Protocols

General Procedure for the Synthesis of Chalcone via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed crossed-Aldol condensation of an aromatic aldehyde with an acetophenone derivative.

Materials:

-

Aromatic aldehyde (e.g., Benzaldehyde, 10 mmol)

-

Acetophenone derivative (e.g., Acetophenone, 10 mmol)

-

Sodium hydroxide (20 mmol)

-

Ethanol (95%, 50 mL)

-

Water

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (10 mmol) and the acetophenone derivative (10 mmol) in 30 mL of 95% ethanol.

-

In a separate beaker, prepare a solution of sodium hydroxide (20 mmol) in 20 mL of water and cool it in an ice bath.

-

Slowly add the cold sodium hydroxide solution to the stirred solution of the carbonyl compounds.

-

Continue stirring the reaction mixture at room temperature for 2-3 hours. The product will often precipitate out of the solution as a solid.

-

After the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold water.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure chalcone.

-

Dry the purified product and determine its yield and melting point.

Protocol for a Directed this compound Addition using LDA

This protocol outlines the formation of a specific lithium enolate followed by its reaction with an aldehyde.

Materials:

-

Ketone (e.g., Cyclohexanone, 10 mmol)

-

Diisopropylamine (11 mmol)

-

n-Butyllithium (1.6 M in hexanes, 11 mmol)

-

Anhydrous Tetrahydrofuran (THF, 50 mL)

-

Aldehyde (e.g., Benzaldehyde, 10 mmol)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Apparatus for reactions under inert atmosphere (e.g., Schlenk line)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Add anhydrous THF (30 mL) and diisopropylamine (11 mmol) to the flask and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (11 mmol) to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

To the freshly prepared LDA solution, slowly add a solution of the ketone (10 mmol) in 10 mL of anhydrous THF, keeping the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

-

Add a solution of the aldehyde (10 mmol) in 10 mL of anhydrous THF to the enolate solution at -78 °C. Stir the reaction mixture for 2-3 hours at this temperature.

-

Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for a Mukaiyama this compound Addition

This protocol describes the Lewis acid-catalyzed addition of a silyl enol ether to an aldehyde.

Materials:

-

Silyl enol ether (e.g., 1-(Trimethylsilyloxy)cyclohexene, 10 mmol)

-

Aldehyde (e.g., Benzaldehyde, 10 mmol)

-

Lewis acid (e.g., Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane, 11 mmol)

-

Anhydrous Dichloromethane (CH₂Cl₂, 50 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Apparatus for reactions under inert atmosphere

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Add a solution of the aldehyde (10 mmol) in 20 mL of anhydrous dichloromethane to the flask and cool it to -78 °C.

-

Slowly add the titanium tetrachloride solution (11 mmol) to the stirred aldehyde solution. A colored complex may form.

-

After stirring for 15 minutes, add a solution of the silyl enol ether (10 mmol) in 20 mL of anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.

-

Stir the reaction mixture at -78 °C for 3-4 hours.

-

Quench the reaction by carefully adding 30 mL of saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and stir vigorously until the layers separate clearly.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

The this compound addition and condensation reaction remains an indispensable transformation in modern organic synthesis. Its ability to form carbon-carbon bonds with a high degree of stereocontrol has cemented its role in the synthesis of complex natural products and pharmaceuticals. For researchers and professionals in drug development, a thorough understanding of the principles, mechanisms, and variations of the this compound reaction is essential for the rational design of synthetic routes to novel and effective therapeutic agents. The continued development of new catalysts and methodologies for asymmetric this compound reactions promises to further expand the capabilities of this classic yet ever-evolving reaction.

References

- 1. youtube.com [youtube.com]

- 2. Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities [mdpi.com]

- 3. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proline-catalyzed this compound reactions - Wikipedia [en.wikipedia.org]

- 5. Atorvastatin - Wikipedia [en.wikipedia.org]

- 6. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digital.csic.es [digital.csic.es]

- 8. scirp.org [scirp.org]

The Stereochemistry of the Aldol Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Aldol reaction, a cornerstone of carbon-carbon bond formation, is fundamental to the synthesis of a vast array of complex molecules, including natural products and pharmaceuticals. The ability to control the stereochemical outcome of this reaction is paramount for accessing specific stereoisomers with desired biological activities. This technical guide provides a comprehensive overview of the principles governing the stereochemistry of the this compound reaction, focusing on key models and methodologies that enable precise stereocontrol.

Diastereoselectivity in the this compound Reaction: The Zimmerman-Traxler Model

The diastereoselectivity of the this compound reaction, which is the selective formation of one diastereomer over another, can often be predicted and controlled by understanding the geometry of the enolate and the transition state of the reaction. The Zimmerman-Traxler model proposes a six-membered, chair-like transition state for the reaction of a metal enolate with an aldehyde.[1][2] This model is highly effective in predicting the relative stereochemistry of the newly formed stereocenters.

The geometry of the enolate, whether (E) or (Z), plays a crucial role in determining the syn or anti configuration of the this compound adduct.

-

(Z)-enolates generally lead to the formation of the syn-diastereomer . In the chair-like transition state, the substituent on the enolate (R1) occupies an axial position to avoid steric interactions with the substituent on the aldehyde (R2), which preferentially occupies an equatorial position.

-

(E)-enolates typically result in the formation of the anti-diastereomer . In this case, to avoid a 1,3-diaxial interaction, the R1 group is in an equatorial position, leading to the anti product.

The metal cation is crucial for the formation of this organized transition state, as it chelates to both the enolate oxygen and the aldehyde carbonyl oxygen.[2] Boron enolates are particularly effective in promoting high levels of diastereoselectivity due to the short B-O bond lengths, which lead to a more compact and organized transition state.[3]

Quantitative Data on Diastereoselectivity

The choice of enolate geometry, metal counterion, and substrate has a profound impact on the diastereomeric ratio (d.r.) of the this compound reaction. The following table summarizes representative data.

| Enolate Source (R1) | Aldehyde (R2) | Enolate Geometry | Metal | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Reference |

| Propiophenone | Benzaldehyde | (Z) | Li | THF | -78 | 90:10 | [4] |

| Propiophenone | Benzaldehyde | (E) | Li | THF | -78 | 15:85 | [4] |

| Ethyl Ketone | Isobutyraldehyde | (Z) | B(n-Bu)2 | CH2Cl2 | -78 | >98:2 | [2] |

| Ethyl Ketone | Benzaldehyde | (E) | B(c-Hex)2 | CH2Cl2 | -78 | 3:97 | [2] |

| Cyclopentanone | Benzaldehyde | (E) | Li | THF | -78 | <10:>90 | [3] |

Visualizing the Zimmerman-Traxler Transition States

The following diagrams illustrate the chair-like transition states for (Z)- and (E)-enolates, leading to syn and anti products, respectively.

Zimmerman-Traxler model for a (Z)-enolate.

Zimmerman-Traxler model for an (E)-enolate.

1,2-Asymmetric Induction in this compound Reactions

When a chiral aldehyde is used in an this compound reaction, the existing stereocenter can influence the stereochemical outcome at the newly formed stereocenters. The Felkin-Anh and Cram-chelate models are used to predict the major diastereomer formed.

The Felkin-Anh Model

The Felkin-Anh model is applied when the reaction is not under chelation control.[5][6] It predicts the stereochemical outcome by considering the steric hindrance around the chiral center adjacent to the carbonyl group. The largest substituent (L) on the α-carbon is positioned anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory.[7][8]

The Cram-Chelate Model

In the presence of a chelating metal (e.g., Mg2+, Zn2+, Ti4+) and a Lewis basic group (e.g., alkoxy, amino) on the α-carbon of the aldehyde, the Cram-chelate model is applied.[5][6] The metal forms a five-membered chelate ring with the carbonyl oxygen and the heteroatom of the Lewis basic group. This locks the conformation of the aldehyde, and the nucleophile attacks from the less hindered face, which is typically opposite to the larger of the remaining two substituents on the α-carbon.

Visualizing Felkin-Anh and Cram-Chelate Models

Felkin-Anh vs. Cram-Chelate pathways.

Enantioselective this compound Reactions: Chiral Auxiliaries

To achieve enantioselectivity in the this compound reaction, a chiral influence is required. One of the most reliable methods is the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the enolate-forming carbonyl compound. The auxiliary directs the facial selectivity of the enolate's attack on the aldehyde, leading to the preferential formation of one enantiomer.

Evans' Chiral Auxiliaries

Developed by David A. Evans, chiral oxazolidinones are highly effective auxiliaries for asymmetric this compound reactions.[9][10] These auxiliaries are typically derived from readily available amino acids. The N-acylated oxazolidinone is converted to a (Z)-boron enolate, which then reacts with an aldehyde via a Zimmerman-Traxler-like transition state. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face.[10][11] This results in high levels of both diastereoselectivity and enantioselectivity. After the reaction, the chiral auxiliary can be cleaved under mild conditions to yield the desired β-hydroxy carbonyl compound, and the auxiliary can often be recovered and reused.[1][12]

Quantitative Data for Evans' Asymmetric this compound Reaction

The following table presents data for the Evans' asymmetric this compound reaction with various aldehydes, demonstrating the high levels of stereocontrol achievable.

| N-Acyl Oxazolidinone (R1) | Aldehyde (R2) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |

| Propionyl | Isobutyraldehyde | >99:1 | >99% | [2] |

| Propionyl | Benzaldehyde | >99:1 | >99% | [2] |

| Acetyl | Benzaldehyde | 95:5 | 98% | [13] |

| Butyryl | Acetaldehyde | 98:2 | 97% | [14] |

Visualizing the Evans' Auxiliary Mechanism

Workflow for an Evans' asymmetric this compound reaction.

Midland's Alpine-Borane in Asymmetric Synthesis

Midland's Alpine-Borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) is a chiral reducing agent and is not typically used as a direct chiral auxiliary in the this compound reaction itself. However, it is highly relevant in the context of stereoselective synthesis, as it can be used for the asymmetric reduction of the ketone functionality in the β-hydroxy ketone product of an this compound reaction. This sequential approach allows for the introduction of a third stereocenter with high stereocontrol. The reagent is particularly effective for the reduction of prochiral ketones, especially acetylenic ketones.

Experimental Protocols

General Procedure for a Diastereoselective this compound Reaction with a Lithium Enolate

-

Enolate Formation: A solution of the ketone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise. The mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.[15]

-

This compound Addition: The aldehyde (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound adduct. The diastereomeric ratio is typically determined by 1H NMR spectroscopy of the crude product.

General Procedure for an Evans' Asymmetric this compound Reaction

-

Enolate Formation: The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous dichloromethane and cooled to 0 °C under an inert atmosphere. Di-n-butylboron triflate (1.1 equiv) is added dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 equiv). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.[9][11]

-

This compound Addition: The aldehyde (1.5 equiv) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

-

Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is diluted with methanol and a solution of hydrogen peroxide in methanol is added slowly at 0 °C. The mixture is stirred for 1 hour. The volatile solvents are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

Purification and Auxiliary Cleavage: The crude product is purified by flash chromatography. The chiral auxiliary is typically cleaved by treatment with lithium hydroxide and hydrogen peroxide to yield the carboxylic acid, or with other reagents to afford esters, amides, or alcohols.

Conclusion

The stereochemical outcome of the this compound reaction can be effectively controlled through a deep understanding of the underlying mechanistic principles. The Zimmerman-Traxler model provides a robust framework for predicting diastereoselectivity based on enolate geometry. For reactions involving chiral aldehydes, the Felkin-Anh and Cram-chelate models are invaluable predictive tools. Furthermore, the development of powerful chiral auxiliaries, such as the Evans' oxazolidinones, has enabled the highly enantioselective synthesis of β-hydroxy carbonyl compounds, which are key building blocks in modern drug discovery and development. The judicious selection of reaction conditions, reagents, and chiral controllers allows for the precise construction of complex molecules with the desired stereochemistry.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. chemistnotes.com [chemistnotes.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Evans this compound ppt | PPTX [slideshare.net]

- 10. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 11. Evans this compound Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 14. researchgate.net [researchgate.net]

- 15. coconote.app [coconote.app]

Navigating Aldol Reactions: A Technical Guide to Thermodynamic and Kinetic Control for Pharmaceutical Development

For Immediate Release

In the intricate landscape of pharmaceutical synthesis, the precise control of chemical reactions is paramount to the development of safe and effective therapeutics. The ald-ol reaction, a cornerstone of carbon-carbon bond formation, offers a powerful tool for constructing complex molecular architectures. However, the stereochemical outcome of this reaction is critically dependent on the reaction conditions, which dictate whether the product is formed under thermodynamic or kinetic control. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of these controlling principles, offering a strategic advantage in the synthesis of chiral drug candidates.

Core Principles: The Dichotomy of Control

The regioselectivity of the aldol reaction hinges on the formation of an enolate from an unsymmetrical ketone. This can lead to two distinct isomers: the kinetic enolate and the thermodynamic enolate.

-

Kinetic Control governs reactions where the product that is formed fastest is the major product. This is typically achieved under irreversible conditions.[1] In the context of the this compound reaction, kinetic control favors the formation of the less substituted enolate, as the proton on the less hindered α-carbon is more accessible to a bulky base.[2]

-

Thermodynamic Control , conversely, predominates in reversible reactions, where the most stable product is the major isomer.[1] For this compound reactions, this means the more substituted, and therefore more stable, enolate is favored.[3]

The selection between these two pathways is a critical decision in synthetic design, directly impacting the structure and stereochemistry of the final product.

Data Presentation: Quantitative Insights into Reaction Outcomes

The choice of reaction conditions has a quantifiable impact on the product distribution. The following tables summarize the outcomes of this compound reactions under both kinetic and thermodynamic control for representative substrates.

| Substrate | Base | Solvent | Temperature (°C) | Enolate Formed | Major Product | Diastereomeric Ratio (syn:anti) | Reference |

| 2-Methylcyclohexanone | LDA | THF | -78 | Kinetic (less substituted) | 2,6-disubstituted | - | [2] |

| 2-Methylcyclohexanone | NaH | THF | 25 | Thermodynamic (more substituted) | 2,2-disubstituted | - | [2] |

| Propiophenone | LDA | THF | -78 | Z-enolate (>98%) | syn-aldol | >97:3 | [4] |

| Propiophenone | KH | THF | 25 | E-enolate | anti-aldol | - | [4] |

| Cyclohexanone + Benzaldehyde (Proline catalyzed) | L-Proline | DMSO | Room Temp (initial) | Kinetic | anti-aldol | ~40:60 | [5] |

| Cyclohexanone + Benzaldehyde (Proline catalyzed) | L-Proline | DMSO | Room Temp (equilibrium) | Thermodynamic | syn-aldol | ~58:42 | [5] |

Table 1: Comparison of Reaction Conditions and Outcomes for Kinetic vs. Thermodynamic this compound Reactions.

The Role of Stereochemistry in Drug Development

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity.[6] Many drugs are chiral, existing as enantiomers—non-superimposable mirror images.[7] These stereoisomers can exhibit profound differences in their pharmacological and toxicological profiles.[8] For instance, one enantiomer may be therapeutically active while the other is inactive or even harmful.[9] Therefore, the ability to selectively synthesize a single desired stereoisomer is a significant advantage in drug development, leading to safer and more effective medicines. The stereocontrolled this compound reaction is a powerful strategy to achieve this, enabling the precise construction of chiral centers within a target molecule.[10][11] An example is the synthesis of intermediates for drugs like Oxybutynin, where asymmetric this compound reactions are employed to establish the correct stereochemistry.[5]

Experimental Protocols: Practical Application of Theory

The following are detailed methodologies for achieving kinetic and thermodynamic control in the this compound reaction.

Kinetically Controlled this compound Addition (Formation of the Less Substituted Enolate)

This protocol utilizes a strong, sterically hindered base at low temperature to ensure irreversible deprotonation at the less hindered α-carbon.[12][13]

Materials:

-

Unsymmetrical ketone (e.g., 2-methylcyclohexanone)

-

Lithium diisopropylamide (LDA) solution in THF (typically 1.5-2.0 M)

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Inert atmosphere (Nitrogen or Argon)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Dissolve the unsymmetrical ketone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the LDA solution (1.05 eq) dropwise to the ketone solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic lithium enolate.

-

Add the aldehyde (1.0 eq) dropwise to the enolate solution at -78 °C.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Thermodynamically Controlled this compound Condensation (Formation of the More Substituted Enolate)

This protocol employs a weaker, less hindered base at a higher temperature to allow for equilibration to the more stable enolate, often leading to the dehydrated condensation product.[14][15]

Materials:

-

Unsymmetrical ketone (e.g., 2-methylcyclohexanone)

-

Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)

-

Aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve the unsymmetrical ketone (1.0 eq) and the aldehyde (1.0 eq) in ethanol.

-

Add a solution of sodium ethoxide in ethanol (catalytic or stoichiometric amount) or solid potassium hydroxide to the mixture.

-

Heat the reaction mixture to reflux and stir.

-

Monitor the progress of the reaction by TLC. The formation of the conjugated α,β-unsaturated carbonyl product can often be visualized as a UV-active spot.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, remove the ethanol under reduced pressure.

-

Neutralize the residue with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by recrystallization or column chromatography.

Visualizing the Pathways: Mechanistic and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed.

Caption: Formation of Kinetic vs. Thermodynamic Enolates.

Caption: Experimental Workflows for this compound Reactions.

Caption: Zimmerman-Traxler Model for Diastereoselectivity.

Conclusion

A thorough understanding and strategic application of thermodynamic and kinetic control in this compound reactions are indispensable for the modern medicinal chemist. By carefully selecting reagents, temperature, and reaction time, researchers can steer the reaction towards the desired product with high selectivity. This control over stereochemistry is not merely an academic exercise but a critical component in the development of novel therapeutics with improved efficacy and safety profiles. The principles and protocols outlined in this guide serve as a foundational resource for scientists engaged in the synthesis of complex, biologically active molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. qa.store.wiley.com [qa.store.wiley.com]

- 3. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 4. Regioselective Enolate Formation and Diastereoselectivity [almerja.com]

- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 6. onesearch.fitnyc.edu [onesearch.fitnyc.edu]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Reductive this compound-type Reactions in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Addition [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. webassign.net [webassign.net]

- 15. chem.libretexts.org [chem.libretexts.org]

Core Mechanistic Principles: A Tale of Two Catalysts

An In-depth Technical Guide to Acid-Catalyzed vs. Base-Catalyzed Aldol Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The this compound reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the construction of complex molecular architectures found in natural products and pharmaceuticals. The reaction can be catalyzed by either acid or base, each following a distinct mechanistic pathway that influences reaction kinetics, product distribution, and stereochemical outcome. This technical guide provides a detailed comparison of the acid- and base-catalyzed this compound mechanisms, complete with quantitative data, experimental protocols, and mechanistic diagrams to inform synthetic strategy and optimization.

The fundamental difference between base-catalyzed and acid-catalyzed this compound reactions lies in the activation strategy.[1][2] In base-catalyzed pathways, the base serves to deprotonate an enolizable carbonyl compound, thereby activating the nucleophile by forming a resonance-stabilized enolate.[2][3] Conversely, in acid-catalyzed mechanisms, the acid protonates the carbonyl oxygen of the electrophile, rendering it more susceptible to nucleophilic attack by a neutral enol.[1][3][4]

Base-Catalyzed this compound Mechanism

The base-catalyzed this compound reaction proceeds through the following key steps:

-

Enolate Formation: A base abstracts an acidic α-hydrogen from a carbonyl compound to form a nucleophilic enolate ion.[2][5] This step is typically a rapid equilibrium.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second molecule of the carbonyl compound, forming a tetrahedral alkoxide intermediate.[2][6]

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (often water or an alcohol), yielding a β-hydroxy carbonyl compound, the this compound addition product.[7]

-

Dehydration (Condensation): Under more forcing conditions (e.g., heat), the this compound addition product can undergo dehydration to form an α,β-unsaturated carbonyl compound. This elimination often proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism, where an enolate is formed first, followed by the expulsion of a hydroxide leaving group.[7][8] The formation of a conjugated system provides a thermodynamic driving force for this step.[5][8]

Acid-Catalyzed this compound Mechanism

The acid-catalyzed this compound reaction follows a different sequence:

-

Tautomerization to the Enol: The acid catalyzes the tautomerization of the carbonyl compound to its enol form.[3][4] This enol serves as the nucleophile.

-

Activation of the Electrophile: The acid protonates the carbonyl oxygen of a second molecule of the carbonyl compound, activating it as a potent electrophile.[3][4][9]

-

Nucleophilic Attack: The enol attacks the protonated carbonyl carbon, leading to the formation of a protonated this compound addition product.[3][4]

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) deprotonates the intermediate to give the neutral β-hydroxy carbonyl compound.[3]

-

Dehydration (Condensation): Under acidic conditions, the hydroxyl group of the this compound addition product is protonated to form a good leaving group (water). Subsequent elimination, which can occur via an E1 or E2 pathway, yields the α,β-unsaturated carbonyl compound.[4][10]

Mechanistic Diagrams

Caption: Base-Catalyzed this compound Mechanism Workflow.

Caption: Acid-Catalyzed this compound Mechanism Workflow.

Quantitative Comparison: Kinetics and Thermodynamics

| Parameter | Acid-Catalyzed this compound | Base-Catalyzed this compound |

| Rate-Determining Step | Often the attack of the enol on the protonated carbonyl.[11] | Can be the final dehydration step (E1cB) for condensation, or the C-C bond formation.[4][12] |

| Reaction Order | Second order with respect to the aldehyde for the self-condensation of acetaldehyde.[11] | Nearly second order with respect to the aldehyde for the self-condensation of acetaldehyde.[13] |

| Equilibrium | The initial this compound addition is often reversible.[14] Dehydration drives the reaction to completion. | The initial this compound addition is reversible. Dehydration to the conjugated system makes the overall condensation favorable.[14] |

| Representative Rate Constants | For the acid-catalyzed self-condensation of acetaldehyde, the overall rate constant can be on the order of 10⁻⁷ s⁻¹ at pH 0.[3] | For the base-catalyzed self-condensation of acetaldehyde, the rate constant is approximately 1.2 x 10⁻⁷ M⁻¹s⁻¹ at pH 8.[3] For the base-catalyzed conversion of benzaldehyde and acetophenone to chalcone, third-order rate constants are in the range of 0.01-0.1 M⁻²s⁻¹.[4] |

| Yields | Generally good, especially when dehydration to the conjugated product is facile. | Quantitative yields have been reported for specific reactions like the Claisen-Schmidt condensation in the absence of a solvent.[15] |

Experimental Protocols

The following are representative experimental protocols for base- and acid-catalyzed this compound condensations.

Base-Catalyzed Synthesis of Dibenzalacetone (Claisen-Schmidt Condensation)

This protocol is adapted from the common undergraduate organic chemistry experiment.

Materials:

-

Benzaldehyde (2 equivalents)

-

Acetone (1 equivalent)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

Procedure:

-

Prepare a solution of sodium hydroxide by dissolving 2.5 g of NaOH in a mixture of 25 mL of water and 20 mL of ethanol in a conical flask, with stirring.[10]

-

In a separate beaker, prepare a mixture of 2.55 mL of pure benzaldehyde and 1 mL of acetone.[10]

-

Add half of the benzaldehyde-acetone mixture to the stirred NaOH solution. A precipitate should form within a few minutes.[10]

-

After 15 minutes of stirring, add the remaining half of the benzaldehyde-acetone mixture.[10]

-

Continue to stir the reaction mixture for an additional 15-30 minutes.[10][16]

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual NaOH.[10]

-

The crude product can be recrystallized from hot ethanol to yield pure dibenzalacetone.[10]

Reaction Monitoring:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by acquiring ¹H NMR spectra of aliquots from the reaction mixture at different time points to observe the disappearance of reactant signals and the appearance of product signals.[9]

Acid-Catalyzed Self-Condensation of Acetone

Materials:

-

Acetone

-

Concentrated sulfuric acid (H₂SO₄)

-

Inert solvent (e.g., a high-boiling hydrocarbon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 50 mL of acetone with 5 mL of concentrated sulfuric acid.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) or ¹H NMR spectroscopy.

-

After several hours of reflux, cool the reaction mixture to room temperature.

-

Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer and wash it with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The primary products, mesityl oxide and phorone, can be purified by fractional distillation.[17]

Reaction Monitoring:

UV-Vis spectroscopy can be used to monitor the formation of the α,β-unsaturated carbonyl products, which have characteristic absorption maxima.[11]

Applications in Drug Development

The this compound reaction is a powerful tool in the synthesis of complex molecules, including active pharmaceutical ingredients. The ability to form new carbon-carbon bonds with control over stereochemistry is particularly valuable. For instance, the Claisen-Schmidt condensation, a type of cross-aldol reaction, is used to synthesize chalcones, which are precursors to a wide variety of pharmacologically active compounds, including anticancer and anti-inflammatory agents. Understanding the nuances of acid versus base catalysis allows for the strategic design of synthetic routes to optimize the yield and purity of these important intermediates.

Conclusion

Both acid- and base-catalyzed this compound reactions are indispensable transformations in organic synthesis. The choice of catalyst dictates the reaction mechanism, influencing which intermediates are formed and which step is rate-limiting. Base catalysis proceeds through a nucleophilic enolate, while acid catalysis involves an enol nucleophile and an activated electrophile. While both methods can lead to the formation of β-hydroxy carbonyls and their corresponding α,β-unsaturated condensation products, the reaction conditions, kinetics, and potential side reactions differ significantly. A thorough understanding of these differences is crucial for researchers and drug development professionals in designing efficient and selective synthetic strategies.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. tandfonline.com [tandfonline.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. azom.com [azom.com]

- 10. youtube.com [youtube.com]

- 11. www2.oberlin.edu [www2.oberlin.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 603. Kinetics of the this compound condensation of acetaldehyde - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Acetone - Wikipedia [en.wikipedia.org]

The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity

For Researchers, Scientists, and Drug Development Professionals

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The ability to control the stereochemical outcome of this reaction is of paramount importance in the synthesis of complex molecules such as natural products and pharmaceuticals. The Zimmerman-Traxler model provides a powerful predictive framework for understanding and controlling the diastereoselectivity of this compound reactions, particularly those involving metal enolates. This technical guide provides an in-depth exploration of the core principles of the Zimmerman-Traxler model, quantitative data on stereoselectivity, detailed experimental protocols for key reactions, and visualizations of the critical transition states.

Core Principles of the Zimmerman-Traxler Model

In 1957, Howard Zimmerman and Marjorie Traxler proposed a model to explain the stereochemical outcome of the Ivanov and Reformatsky reactions, which was later extended to the this compound reaction. The model postulates that the reaction proceeds through a six-membered, chair-like transition state involving the metal cation of the enolate coordinating to the carbonyl oxygen of the aldehyde. This cyclic transition state minimizes steric interactions and dictates the relative stereochemistry of the newly formed stereocenters.

The key tenet of the model is that the geometry of the enolate (E or Z) directly influences the diastereomeric outcome of the this compound product (anti or syn).

-

Z-Enolates lead to syn-aldol products: In the chair-like transition state of a Z-enolate, the substituent on the enolate (R1) occupies a pseudo-equatorial position to minimize steric hindrance. To avoid a high-energy 1,3-diaxial interaction, the substituent on the aldehyde (R2) also adopts a pseudo-equatorial orientation, resulting in a syn diastereomer.

-

E-Enolates lead to anti-aldol products: For an E-enolate, the R1 substituent is oriented in such a way that for R2 to be in a pseudo-equatorial position, the resulting product has an anti stereochemical relationship.

The stereochemical outcome is therefore a consequence of minimizing steric strain in the rigid, chair-like transition state assembly.

Factors Influencing Stereoselectivity

Several factors play a crucial role in the successful application of the Zimmerman-Traxler model to achieve high diastereoselectivity:

-

Enolate Geometry: The selective formation of either the E or Z enolate is the most critical factor. This can be controlled by the choice of the ketone/ester substrate, the base, and the reaction conditions. Bulky bases, such as lithium diisopropylamide (LDA), tend to favor the formation of the kinetic E-enolate from ketones with a small alkyl group and a larger substituent. Conversely, the thermodynamic Z-enolate can be favored under equilibrating conditions.

-

Metal Cation: The nature of the metal cation is crucial for the formation of a well-defined, chair-like transition state. Lithium (Li+), Boron (B3+), and other metal ions that can form strong coordination bonds with oxygen are effective. Boron enolates, in particular, often exhibit very high levels of diastereoselectivity due to the shorter B-O bond lengths, which lead to a more compact and rigid transition state, amplifying the steric interactions.

-

Solvent: The solvent can influence the aggregation state of the enolate and its reactivity. Aprotic solvents like tetrahydrofuran (THF) are commonly used for reactions involving lithium enolates.

-

Temperature: this compound reactions are typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions such as retro-aldol or enolate equilibration.

Quantitative Data on this compound Diastereoselectivity

The following tables summarize the diastereomeric ratios (d.r.) observed in various this compound reactions, illustrating the predictive power of the Zimmerman-Traxler model.

Table 1: Diastereoselectivity of Lithium Enolates in the this compound Reaction

| Enolate Source (Ketone) | Aldehyde | Base/Solvent | Enolate Geometry | Diastereomeric Ratio (syn:anti) | Reference |

| Propiophenone | Benzaldehyde | LDA/THF | Z (major) | >95:5 | Heathcock, C. H. et al. J. Org. Chem. 1980, 45, 1066-1081. |

| 3-Pentanone | Isobutyraldehyde | LDA/THF | E (major) | 20:80 | Heathcock, C. H. et al. J. Org. Chem. 1980, 45, 1066-1081. |

| Ethyl t-butyl ketone | Benzaldehyde | LDA/THF | Z (>98%) | >98:2 | Heathcock, C. H. et al. J. Org. Chem. 1980, 45, 1066-1081. |

Table 2: Diastereoselectivity of Boron Enolates in the this compound Reaction

| Enolate Source (Ketone) | Aldehyde | Boron Reagent | Enolate Geometry | Diastereomeric Ratio (syn:anti) | Reference |

| S-tert-Butyl propanethioate | Isobutyraldehyde | 9-BBN-OTf | Z | >98:2 | Evans, D. A. et al. J. Am. Chem. Soc. 1981, 103, 2127-2129. |

| Propiophenone | Benzaldehyde | Bu₂BOTf/DIPEA | Z | 97:3 | Evans, D. A. et al. J. Am. Chem. Soc. 1981, 103, 2127-2129. |

| 3-Pentanone | Benzaldehyde | c-Hex₂BCl/Et₃N | E | 5:95 | Brown, H. C. et al. J. Org. Chem. 1989, 54, 1570-1576. |

Table 3: Diastereoselectivity of Evans Asymmetric this compound Reactions

| Chiral Auxiliary | Acyl Group | Aldehyde | Boron Reagent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) | Reference |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | Bu₂BOTf/DIPEA | >99:1 | >99% | Evans, D. A. et al. J. Am. Chem. Soc. 1981, 103, 2127-2129. |

| (S)-4-benzyl-2-oxazolidinone | Propionyl | Benzaldehyde | Bu₂BOTf/DIPEA | 99:1 | >99% | Evans, D. A. et al. J. Am. Chem. Soc. 1981, 103, 2127-2129. |

| (R)-4-isopropyl-2-oxazolidinone | Propionyl | Acetaldehyde | Bu₂BOTf/DIPEA | 95:5 | 98% | Evans, D. A. et al. J. Am. Chem. Soc. 1981, 103, 2127-2129. |